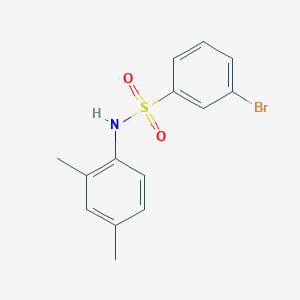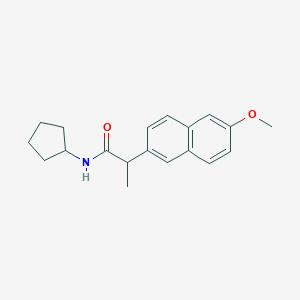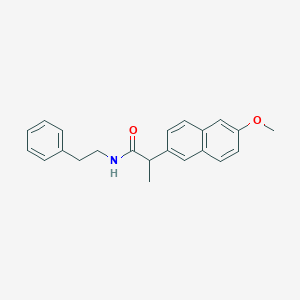
N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide, also known as Q-VD-OPh, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, such as cancer research, immunology, and neuroscience. In
Applications De Recherche Scientifique
N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been found to have potential applications in various fields of scientific research. In cancer research, N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of caspases, which are enzymes involved in programmed cell death. This inhibition has been found to increase the survival of cancer cells, making N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide a potential target for cancer therapy.
In immunology, N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been found to modulate the activity of immune cells, such as T-cells and macrophages. This modulation has been found to have potential applications in the treatment of autoimmune diseases and inflammatory disorders.
In neuroscience, N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been found to have neuroprotective effects by inhibiting the activity of caspases. This inhibition has been found to protect neurons from cell death, making N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide a potential target for the treatment of neurodegenerative diseases.
Mécanisme D'action
N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects by inhibiting the activity of caspases, which are enzymes involved in programmed cell death. N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide binds to the active site of caspases, preventing their activation and subsequent cell death.
Biochemical and Physiological Effects:
N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been found to have various biochemical and physiological effects. In cancer cells, N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been found to increase cell survival by inhibiting the activity of caspases. In immune cells, N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been found to modulate immune responses by inhibiting the activity of caspases. In neurons, N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has been found to protect against cell death by inhibiting the activity of caspases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments. It has a high yield and purity, making it suitable for large-scale production. It is also stable and has a long shelf-life, making it easy to store and transport. However, N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide has limitations in terms of its specificity. It inhibits the activity of several caspases, making it difficult to study the effects of individual caspases.
Orientations Futures
There are several future directions for the study of N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide. One direction is to investigate its potential as a cancer therapy. Another direction is to explore its potential as a treatment for autoimmune diseases and inflammatory disorders. Additionally, further research is needed to understand the specificity of N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide in inhibiting caspases and its potential as a neuroprotective agent.
Propriétés
Nom du produit |
N-(8-quinolinyl)-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C16H11F3N2O2S |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
N-quinolin-8-yl-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H11F3N2O2S/c17-16(18,19)12-6-2-7-13(10-12)24(22,23)21-14-8-1-4-11-5-3-9-20-15(11)14/h1-10,21H |
Clé InChI |
AHGVEHXOZDBFRP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)N=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)









![8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine](/img/structure/B270408.png)

